molecular formula C7H5ClN2O2S B2671646 1H-indazole-6-sulfonyl chloride CAS No. 131290-01-2

1H-indazole-6-sulfonyl chloride

Cat. No.: B2671646
CAS No.: 131290-01-2
M. Wt: 216.64
InChI Key: DFUDXPXXTZSCSN-UHFFFAOYSA-N
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Description

Fundamental Chemical Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO2-) attached to a chlorine atom. They are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group. fiveable.me This reactivity allows them to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The versatility of sulfonyl chlorides has established them as indispensable reagents in organic synthesis. magtech.com.cn Their reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key feature in numerous pharmaceutical drugs, such as antibiotics and antihypertensives. fiveable.me Similarly, their reaction with alcohols yields sulfonic esters, which serve as important intermediates in various synthetic pathways. fiveable.me Beyond their role in forming stable linkages, sulfonyl chlorides are also utilized as sources for sulfonyl groups, which can act as protecting groups or be further functionalized. fiveable.memagtech.com.cn Modern synthetic methods include various oxidative chlorination techniques, starting from materials like thiols or disulfides, to produce sulfonyl chlorides efficiently. organic-chemistry.orgthieme-connect.com

Indazole Heterocycles as Privileged Scaffolds in Contemporary Chemical Design

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comnih.gov This term denotes a molecular framework that can bind to multiple, diverse biological targets, making it an exceptionally valuable starting point for drug discovery. samipubco.com The indazole core is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties. nih.govresearchgate.netresearchgate.net

The appeal of the indazole scaffold is enhanced by its synthetic accessibility and the numerous methods available for its functionalization, which permit the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies. samipubco.com This structural versatility allows chemists to fine-tune the pharmacological profiles of indazole-based molecules to optimize potency and selectivity. samipubco.com The significance of this scaffold is underscored by the number of indazole-containing drugs that have been approved for clinical use or are currently in clinical trials for treating a range of diseases. nih.govmdpi.com

Positioning of 1H-Indazole-6-sulfonyl Chloride within Advanced Chemical Synthesis Research

This compound is a reagent that strategically combines the potent reactivity of the sulfonyl chloride group with the desirable biological and structural properties of the indazole scaffold. This molecule serves as a critical building block for incorporating the indazole-6-sulfonyl moiety into larger, more complex structures. Its use allows for the direct formation of indazole-sulfonamides, a class of compounds actively being investigated for therapeutic applications, particularly in oncology. mdpi.commdpi.com By providing a direct linkage point on the indazole core, it facilitates the exploration of how this privileged scaffold can be decorated to interact with specific biological targets, making it a valuable tool in the development of novel chemical entities.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing key data for its identification and use in a laboratory setting.

PropertyValueReference
CAS Number 131290-01-2 guidechem.comsigmaaldrich.com
Molecular Formula C₇H₅ClN₂O₂S guidechem.comsigmaaldrich.com
Molecular Weight 216.65 g/mol guidechem.com
Appearance Beige Solid guidechem.com
Synonyms 1H-Indazol-6-sulfonyl chloride guidechem.com

This table is interactive. Click on the headers to sort.

Synthesis of this compound

While specific, detailed preparations of this compound are proprietary or not widely published in general literature, its synthesis can be inferred from established chemical principles for creating analogous compounds. The primary methods for synthesizing aryl sulfonyl chlorides involve two main pathways:

Chlorosulfonation of the Parent Heterocycle: This direct approach would involve the reaction of 1H-indazole with a chlorosulfonating agent like chlorosulfonic acid. However, this method can sometimes lack regioselectivity and lead to a mixture of isomers, complicating purification.

Sandmeyer-Type Reaction: A more controlled and common approach for preparing specific isomers of aryl sulfonyl chlorides starts from the corresponding amine. organic-chemistry.org In this case, the synthesis would begin with 6-amino-1H-indazole. This precursor would be diazotized using sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) to form a diazonium salt. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst, which facilitates the introduction of the sulfonyl chloride group at the 6-position. organic-chemistry.org

General methods for synthesizing sulfonyl chlorides from other sulfur-containing starting materials, such as the oxidative chlorination of thiols or disulfides, are also well-documented and represent potential, though likely more circuitous, synthetic routes. organic-chemistry.orgthieme-connect.com

Applications in Chemical Synthesis

The primary application of this compound is as a key intermediate for the synthesis of more complex molecules, particularly indazole-based sulfonamides. The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of amines and anilines to forge a stable sulfonamide linkage.

This reaction is central to the development of novel therapeutic agents. For instance, research into potent anticancer agents has involved the synthesis of various indazole-sulfonamide derivatives. mdpi.commdpi.com In a typical procedure, an amine-containing molecule is reacted with an indazole sulfonyl chloride (such as the 5- or 6-isomer) in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a suitable solvent like dichloromethane (B109758) (DCM). mdpi.comacs.org This sulfonylation reaction directly couples the two fragments, yielding the target indazole sulfonamide. mdpi.commdpi.com

The use of this compound allows synthetic chemists to systematically explore how substituents attached via the sulfonamide bond influence the biological activity of the indazole core, making it a pivotal reagent in modern medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUDXPXXTZSCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indazole 6 Sulfonyl Chloride and Its Precursors

Strategies for the Preparation of Indazole Core Structures

The formation of the bicyclic indazole system can be achieved through numerous synthetic routes, often involving cyclization reactions as the key step. These methods provide access to a diverse range of substituted indazoles, which can then be further functionalized.

Cyclization Reactions in 1H-Indazole Synthesis

Cyclization reactions are the cornerstone of indazole synthesis, with various catalytic and non-catalytic methods being employed to construct the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Palladium catalysis offers a powerful tool for the synthesis of indazole derivatives. One prominent method involves the palladium-catalyzed intramolecular amination of aryl halides. mdpi.com This approach has been studied in detail for the cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones to yield 1-aryl-1H-indazoles. The effectiveness of this transformation is highly dependent on the choice of ligands and bases. mdpi.com

Another sophisticated approach is the [3+2] dipolar cycloaddition of sydnones with arynes, which provides a rapid and efficient route to 2H-indazoles. google.com These products can be further diversified through subsequent palladium-catalyzed coupling reactions. google.com Furthermore, palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes has been reported to generate benzo[c]fluorenone derivatives, showcasing the versatility of palladium in complex cyclizations. acs.org One-pot sequential palladium-catalyzed reactions, such as Heck-Suzuki couplings, have also proven effective in building complex molecular architectures from simple aryl dihalides. ambeed.com

Catalyst SystemReactantsProduct TypeYieldReference
Pd(dba)₂ / rac-BINAP, DPEphos, or dppfArylhydrazones of 2-bromoaldehydes1-Aryl-1H-indazolesGood to High mdpi.com
Pd CatalystSydnones and Arynes2H-IndazolesGood to Excellent google.com
Pd Catalyst1-Indanones and AlkynesBenzo[c]fluorenone derivativesSatisfactory acs.org
Pd-NHC complexesAryl dihalidesUnsymmetrically substituted arenesExcellent ambeed.com

This table summarizes various palladium-catalyzed reactions for synthesizing indazole cores and related structures.

Copper-catalyzed reactions present an economical and efficient alternative to palladium-based methods for N-N bond formation in the synthesis of indazoles. A notable strategy is the copper-catalyzed intramolecular amination to produce a wide variety of multi-substituted 2H-indazoles and 1H-pyrazoles from readily available starting materials under mild conditions. smolecule.com This method has been successfully applied to the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from ortho-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated counterparts. thieme-connect.de

The synthesis of 1-aryl-1H-indazole derivatives has been achieved in high yields using a copper(I) iodide catalyst with a suitable ligand and base. acs.org Additionally, a copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been developed, proceeding through C-N bond formation and a subsequent 1,2-hydride shift. nih.govthieme-connect.de This approach offers advantages such as requiring only catalytic amounts of copper and having shorter reaction times compared to other methods. nih.govthieme-connect.de

Catalyst/ReagentsStarting MaterialProductYieldReference
Copper Catalyst2-Alkynylazobenzenes3-Alkenyl-2H-indazolesHigh nih.govthieme-connect.de
CuI / 1,10-phenanthroline (B135089) / KOHArylhydrazones1-Aryl-1H-indazolesup to 82% acs.org
Copper Catalysto-Chlorinated arylhydrazonesN-Phenyl-1H-indazoles10-70% thieme-connect.de
Copper Catalysto-Chlorinated arylhydrazonesN-Thiazolyl-1H-indazoles12-35% thieme-connect.de

This table highlights key copper-catalyzed intramolecular amination reactions for the synthesis of various indazole derivatives.

Transition-metal-catalyzed C–H activation and annulation has emerged as a powerful and atom-economical strategy for constructing functionalized indazole derivatives in a single step. mdpi.comsioc-journal.cnevitachem.com This approach allows for the direct formation of complex molecular structures from simpler precursors, often with high regioselectivity. mdpi.com Rhodium catalysts, in particular, have been extensively used in these transformations.

For instance, Rh(III)-catalyzed sequential C–H/N-H activation and cyclization processes have been developed for the efficient synthesis of various indazole-containing fused heterocyclic systems. mdpi.com Rhodium/copper co-catalyzed systems have also been employed for the [4+1] annulation of azobenzenes with carbene precursors to form 3-acyl-(2H)-indazoles. mdpi.com Furthermore, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades provide a convergent route to N-aryl-2H-indazoles. longdom.org These methods highlight the growing importance of C-H activation in modern heterocyclic synthesis. sioc-journal.cnevitachem.com

Metal CatalystReaction TypeSubstratesProductReference
Rh(III)C-H/N-H activation/cyclizationImidates and nitrosobenzenes1H-Indazole derivatives evitachem.com
Rh(III)/Cu(II)[4+1] AnnulationAzobenzenes and α-carbonyl sulfoxonium ylides3-Acyl-(2H)-indazoles mdpi.com
Co(III)C-H functionalization/cyclizationAryl compounds with azo directing groups and aldehydesN-Aryl-2H-indazoles longdom.org
Rh(III)C-H/C-H Vinylene CyclizationImidazole- and pyrazole-fused aromatics with vinylene carbonateAnnulative π-extended systems sci-hub.se

This table showcases examples of transition-metal catalyzed C-H activation/annulation reactions for constructing indazole scaffolds.

Classic and reliable methods for indazole synthesis often involve diazotization of substituted anilines. Current time information in Bangalore, IN. For example, the diazotization of o-toluidine (B26562) derivatives followed by cyclization is a well-established route to the 1H-indazole core. Current time information in Bangalore, IN. This protocol can be applied to various precursors, including o-alkynylanilines, to yield 3-substituted 1H-indazoles. Current time information in Bangalore, IN. A highly efficient method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the direct diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates, which proceeds under mild conditions with rapid reaction rates. researchgate.net A newer strategy involves a diazo activation approach using diazonium salts, which react with diazo compounds to form a diazenium (B1233697) intermediate that cyclizes to give indazoles in excellent yields without the need for other catalysts.

Nitrosation reactions also provide a key pathway to indazoles. A general route involves the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization. Current time information in Bangalore, IN. More recently, an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives has been developed based on the nitrosation of indoles in a slightly acidic environment. This method is notable for its mild conditions and tolerance of both electron-rich and electron-deficient indoles.

MethodPrecursorKey Reagent(s)ProductKey FeaturesReference
Diazotization-Cyclizationo-ToluidineNaNO₂ / Acetic Acid1H-IndazoleWell-established route Current time information in Bangalore, IN.
Diazotization-Cyclizationortho-AminobenzacetamidesDiazotization reagents1H-Indazole-3-carboxylic acid derivativesMild, rapid, high yields researchgate.net
Diazo ActivationDiazo compounds and Diazonium saltsNoneSubstituted indazolesCatalyst-free, mild conditions
Nitrosation-Cyclizationo-MethylacetanilideNitrous gases1H-IndazoleBased on N-nitroso intermediate Current time information in Bangalore, IN.
Nitrosation of IndolesIndolesNaNO₂ / HCl1H-Indazole-3-carboxaldehydesMild, tolerates diverse substrates

This table compares various diazotization and nitrosation-based methods for the synthesis of the indazole ring.

The activation of oxime functionalities provides another versatile entry into the indazole ring system. The synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through the selective activation of the oxime group, leading to N-N bond formation. This transformation can be accomplished under very mild conditions using reagents like methanesulfonyl chloride and triethylamine (B128534), affording the desired indazoles in good to excellent yields.

An interesting one-step preparation of indazoles was discovered through the reaction of 2-formyl dialkylanilines with hydroxylamine. In this reaction, the initially formed oxime undergoes an intramolecular cyclization where the aniline (B41778) nitrogen attacks the oxime, leading to N-N bond formation and subsequent dealkylation to yield the indazole. Additionally, cobalt-catalyzed cascades involving oxime directing groups have been used to synthesize furans, but similar principles of cyclative capture can be applied in heterocyclic synthesis, demonstrating the utility of oximes as reactive intermediates. longdom.org

PrecursorReagentsKey IntermediateProductReference
o-AminobenzoximesMethanesulfonyl chloride, TriethylamineActivated oxime1H-Indazoles
2-Formyl dialkylanilinesHydroxylamine hydrochlorideOximeN-Methyl indazole
α,β-Unsaturated oximesAldehydes, Co(III) catalystAlcohol intermediateFurans (related cyclative capture) longdom.org

This table outlines synthetic pathways to indazoles involving oxime activation and cyclization.

Functionalization of Indazole Rings for Sulfonyl Chloride Introduction

Synthesis of the Sulfonyl Chloride Moiety

Once a suitable precursor is in place at the 6-position of the indazole ring, the next stage involves the construction of the sulfonyl chloride group.

If a thiol group (-SH) can be introduced at the 6-position of the indazole, it can be directly converted to the sulfonyl chloride through oxidative chlorination. The synthesis of 6-thio-1H-indazole could potentially be achieved from 6-amino-1H-indazole via the Sandmeyer reaction with a xanthate, followed by hydrolysis.

The oxidative chlorination of a thiol is typically carried out using chlorine gas in the presence of an acid, or with reagents like sulfuryl chloride (SO₂Cl₂). This method provides a direct route from the thiol to the sulfonyl chloride.

A more common and generally applicable method for the synthesis of sulfonyl chlorides is the treatment of the corresponding sulfonic acid with a chlorinating agent. Therefore, the synthesis of 1H-indazole-6-sulfonic acid is a key intermediate step.

One of the most established methods for introducing a sulfonic acid group onto an aromatic ring from an amino group is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This involves the diazotization of 6-amino-1H-indazole with a reagent like sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. google.com This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst, which yields the corresponding sulfonyl chloride directly. nih.gov Alternatively, the diazonium salt can be reacted with a sulfite (B76179) salt to form the sulfonic acid, which can then be converted to the sulfonyl chloride.

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Direct and Convergent Synthetic Routes to 1H-Indazole-6-sulfonyl Chloride

Direct or convergent synthetic routes aim to construct the target molecule in fewer steps, often by forming the indazole ring and the sulfonyl chloride group in a more integrated fashion.

A potential direct route is the chlorosulfonation of 1H-indazole itself. This reaction involves treating the aromatic compound with chlorosulfonic acid (ClSO₃H). smolecule.comevitachem.com While this is a powerful method for introducing a sulfonyl chloride group, it often suffers from a lack of regioselectivity, leading to a mixture of isomers. For 1H-indazole, substitution could occur at various positions on the benzene ring. Therefore, careful optimization of reaction conditions and purification of the desired 6-sulfonyl chloride isomer would be necessary.

Another convergent approach could involve the cyclization of a precursor that already contains the sulfonyl chloride or a protected form of it. For example, the synthesis could start from a substituted o-toluidine bearing a sulfonyl chloride or a related group at the para-position to the methyl group. Subsequent diazotization and cyclization could then form the 6-sulfonylated indazole ring system. google.com

Regiochemical Considerations in Synthesis of Indazole Sulfonyl Chlorides

The regioselectivity of substitution on the indazole ring is a paramount consideration in the synthesis of a specific isomer like this compound. The position of the functional group is determined during the synthesis of the precursors, not typically by direct sulfonation of the parent indazole.

Regioselectivity in the Nitration of Indazole

Importance of the Sandmeyer Route for Regiocontrol

Direct sulfonation of 1H-indazole is generally not a preferred method for synthesizing this compound due to a lack of regiochemical control, which would lead to a mixture of isomers that are difficult to separate. chemicalbook.com Similarly, modern methods like direct C-H sulfonylation have been shown to be regioselective for the C3 position, not the desired C6 position. researchgate.net

Therefore, the synthesis via the 6-aminoindazole precursor is the most effective strategy. By starting with the regiochemically pure 6-amino-1H-indazole, the position of the resulting sulfonyl chloride group is unequivocally fixed at the 6-position. The Sandmeyer reaction provides a reliable method for converting the amino group into the sulfonyl chloride without affecting the substitution pattern on the indazole ring. organic-chemistry.org

Regioselectivity of N-Substitution

Another layer of regiochemical complexity in indazole chemistry arises from its tautomerism; it exists as 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable. chemicalbook.com When reactions such as alkylation or acylation are performed, substitution can occur on either the N1 or N2 nitrogen atom. The ratio of N1 to N2 substituted products is highly dependent on the substituents already on the ring, the electrophile used, the base, and the solvent. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position have been shown to direct substitution to the N2 position. beilstein-journals.org While the target compound is a 1H-indazole, it is critical to be aware of these factors if any N-protection strategies are employed during the synthesis of precursors, as this could affect the final product's identity and yield.

Synthetic StepRegiochemical ChallengeControlling FactorsOutcome
Nitration of IndazoleSubstitution at C3, C5, C6, or C7Reaction conditions (reagents, temperature)Selective formation of 6-nitroindazole (B21905) a2bchem.com
SulfonylationDirect sulfonation leads to mixed isomersUse of a pre-defined precursorSandmeyer reaction on 6-aminoindazole ensures C6 substitution wikipedia.orgnih.gov
N-Substitution (if applicable)Substitution at N1 vs. N2Substituents on the ring, base, solvent, electrophileRatio of N1/N2 isomers is condition-dependent nih.govbeilstein-journals.org

Reactivity and Derivatization Chemistry of 1h Indazole 6 Sulfonyl Chloride

Nucleophilic Substitution Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in 1H-indazole-6-sulfonyl chloride serves as a highly reactive center for nucleophilic attack. This reactivity allows for the straightforward introduction of various functional groups, leading to a diverse range of derivatives. The principal substitution pathways involve reactions with amines, alcohols, and thiols.

Formation of Sulfonamides from Amines

The reaction between this compound and primary or secondary amines is a fundamental and widely utilized method for the synthesis of 1H-indazole-6-sulfonamides. This transformation is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a multitude of bioactive compounds. The general mechanism involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride and the formation of a stable sulfur-nitrogen bond.

A broad spectrum of amines, including simple alkyl and aryl amines as well as more complex heterocyclic structures, can be employed in this synthesis, allowing for extensive structural diversification of the final sulfonamide product.

While specific kinetic data for the reaction of this compound is not extensively documented, the general mechanism for sulfonamide formation is well-established and proceeds via a nucleophilic substitution pathway. The reaction rate is influenced by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, steric hindrance at the reaction centers, and the specific reaction conditions employed.

The process can be outlined in the following steps:

Nucleophilic Attack: The amine's lone pair of electrons initiates a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride.

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The chloride ion is subsequently eliminated as a good leaving group.

Deprotonation: A base, which can be an excess of the amine reactant or an externally added base, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product.

The successful synthesis of sulfonamides from this compound is highly contingent on the optimization of reaction conditions to maximize yield and purity.

Solvent: The choice of solvent is critical and is typically an aprotic polar solvent that can dissolve the reactants. Commonly used solvents include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and pyridine (B92270). In some cases, pyridine can serve as both the solvent and the base.

Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. Organic bases like triethylamine (B128534) (Et3N) and pyridine are frequently used. For less reactive amines or for the deprotonation of the indazole N-H, a stronger base such as sodium hydride (NaH) may be employed. 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.

pH: The reaction is typically conducted under neutral to basic conditions. Acidic pH would lead to the protonation of the amine, diminishing its nucleophilicity and thereby inhibiting the reaction.

Interactive Table: Reaction Conditions for Indazole Sulfonamide Synthesis

AmineSulfonyl ChlorideBase(s)SolventTemperatureYield (%)
4/7-amino-1H-indazoles2-chloro-5-methoxybenzenesulfonyl chloridePyridine, DMAPPyridineRoom Temp24-38
3-amino-indazole derivatives5-chloro-2-thiophenesulfonyl chloridePyridineDCMRoom Temp30
5-nitro-1H-indazole2-chloro-5-methoxybenzene-1-sulfonyl chlorideNaHDMF0°C to Room Temp54-88
5-Nitro-1H-indazoleVarious aryl sulfonyl chloridesPyridinePyridineRefluxHigh
1H-indazol-3-amineTosyl chlorideK2CO3DMSO40°C29

Synthesis of Sulfonic Esters from Alcohols

This compound can be derivatized with alcohols to yield sulfonic esters. This reaction follows a similar nucleophilic substitution mechanism to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is generally performed in the presence of a base, such as pyridine or triethylamine, to sequester the HCl byproduct. A wide variety of alcohols can be utilized, providing access to a diverse library of sulfonic esters. The esterification of sulfonyl chlorides is a conventional and effective method for synthesizing sulfonic esters.

Derivatization with Thiols to Form Sulfones

The reaction of this compound with thiols provides a pathway to sulfur-rich derivatives. The nucleophilic sulfur of the thiol attacks the sulfonyl chloride, leading to the formation of a thiosulfonate (R-SO₂-S-R') intermediate. It is important to note that the direct synthesis of a sulfone (R-SO₂-R') from a sulfonyl chloride and a thiol is not the primary reaction pathway. The initially formed thiosulfonate can, however, be subsequently converted to a sulfone through an oxidation step.

Coupling Reactions Involving the Sulfonyl Moiety

Direct participation of the sulfonyl group of this compound in cross-coupling reactions is not a commonly reported transformation. However, the indazole ring itself can be readily functionalized via transition-metal-catalyzed reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed on halogenated indazole sulfonamides. In such cases, the sulfonamide group acts as a directing group or a stable substituent that is compatible with the reaction conditions, enabling the introduction of aryl or heteroaryl groups onto the indazole core.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of sulfonyl chlorides as coupling partners in standard cross-coupling reactions is less common than that of organic halides, the inherent reactivity of the sulfonyl chloride group in this compound allows for its participation in various coupling protocols. These reactions typically involve the formation of an organometallic intermediate, which then undergoes reductive elimination to yield the coupled product.

Desulfonylative Transformations

Desulfonylative reactions involve the removal of the sulfonyl group, often with concomitant formation of a new bond. These transformations can proceed through various mechanisms, including reductive desulfonylation or as part of a coupling cycle where the sulfonyl group acts as a leaving group. In the context of this compound, desulfonylation can be a strategic step to introduce other functional groups or to access the parent 1H-indazole scaffold after the sulfonyl group has served its purpose in directing or activating other reactions.

Exploration of Other Reaction Pathways

Beyond the more common transformations, the unique electronic and structural features of this compound open the door to other intriguing reaction pathways.

Annulations and Cycloaddition Reactions

The indazole core and the sulfonyl chloride functionality can both participate in annulation and cycloaddition reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the indazole ring, potentially facilitating its participation as a dienophile or dipolarophile in cycloaddition reactions. Conversely, the sulfonyl chloride itself can react with appropriate partners to form new heterocyclic rings fused to the indazole system.

Radical and Ionic Processes Involving Sulfonyl Chlorides

The sulfur-chlorine bond in this compound can undergo both homolytic and heterolytic cleavage, leading to radical and ionic intermediates, respectively. Radical processes can be initiated by light or radical initiators, leading to the formation of a sulfonyl radical that can participate in various addition and substitution reactions. Ionic processes typically involve the departure of the chloride ion, generating a highly electrophilic sulfonyl cation equivalent that readily reacts with nucleophiles.

This compound as an Electrophilic Synthon

The most prominent role of this compound in organic synthesis is as an electrophilic synthon. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the basis for the most common application of this compound: the synthesis of sulfonamides.

The reaction of this compound with primary or secondary amines in the presence of a base readily affords the corresponding N-substituted 1H-indazole-6-sulfonamides. This reaction is robust and versatile, allowing for the introduction of a wide variety of substituents at the nitrogen atom of the sulfonamide group. The resulting sulfonamides are often of significant interest in medicinal chemistry due to their diverse biological activities. The general scheme for this reaction is depicted below:

General Reaction Scheme for Sulfonamide Synthesis

This compound + R¹R²NH → 1H-Indazole-6-sulfonamide-NR¹R² + HCl

Applications of 1h Indazole 6 Sulfonyl Chloride in Advanced Organic and Medicinal Chemistry Design

Role as a Key Intermediate in the Assembly of Complex Molecular Architectures

1H-indazole-6-sulfonyl chloride serves as a crucial building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its reactive sulfonyl chloride group readily participates in reactions to form sulfonamides, which are a prominent class of compounds with a wide range of biological activities. The indazole core itself is a privileged scaffold in drug discovery, known to interact with various biological targets. mdpi.comresearchgate.net

The synthesis of these complex architectures often involves a multi-step process. For instance, the sulfonylation reaction of an amine with this compound is a common strategy to introduce the indazole-sulfonamide motif. mdpi.com This can be followed by further modifications on the indazole ring or the amine portion of the molecule, allowing for the creation of a diverse library of compounds. The versatility of this compound as an intermediate allows chemists to construct intricate molecular frameworks with desired functionalities for specific therapeutic applications. acs.org

Development of Indazole-Sulfonamide Hybrid Compounds

The combination of indazole and sulfonamide moieties into single molecular entities, known as hybrid compounds, has emerged as a powerful strategy in drug design. researchgate.net This approach aims to leverage the distinct pharmacological properties of each component to create novel therapeutics with potentially enhanced efficacy or improved pharmacokinetic profiles. This compound is a key reagent in the synthesis of these hybrid molecules.

Scaffold Modification and Diversity-Oriented Synthesis

Starting from this compound, chemists can employ various synthetic strategies to modify the core scaffold and generate a wide array of derivatives. This "diversity-oriented synthesis" approach is crucial for exploring the structure-activity relationships (SAR) of indazole-sulfonamide hybrids. nih.gov For example, different amines can be reacted with this compound to introduce a variety of substituents on the sulfonamide nitrogen. mdpi.com Furthermore, the indazole ring itself can be functionalized at different positions to fine-tune the biological activity of the resulting compounds. researchgate.netthieme-connect.com This systematic modification allows for the optimization of lead compounds to achieve desired therapeutic effects.

A general scheme for the synthesis of indazole-sulfonamide hybrids is presented below:

Reactant 1Reactant 2Reaction ConditionProduct
This compoundPrimary or Secondary AmineBase (e.g., pyridine (B92270), triethylamine)Indazole-6-sulfonamide derivative

This table illustrates the fundamental reaction for creating a diverse library of indazole-sulfonamide compounds by varying the amine component.

Introduction of Functional Groups for Targeted Molecular Interactions

The strategic introduction of specific functional groups onto the indazole-sulfonamide scaffold is a key aspect of rational drug design. These functional groups are designed to interact with specific amino acid residues within the binding site of a biological target, such as an enzyme or a receptor. acs.org The sulfonyl group of the sulfonamide moiety, for instance, can act as a hydrogen bond acceptor. acs.org

By carefully selecting the amine component to be reacted with this compound, chemists can introduce functionalities that can participate in various non-covalent interactions, including:

Hydrogen bonding: Introduction of groups like hydroxyl (-OH) or amide (-CONH2).

Ionic interactions: Incorporation of acidic or basic moieties.

Hydrophobic interactions: Appending alkyl or aryl groups.

These targeted molecular interactions are crucial for achieving high binding affinity and selectivity for the desired biological target, which are key determinants of a drug's efficacy.

Utilization in Pre-column Derivatization for Analytical Methodologies

In analytical chemistry, this compound can be utilized as a derivatizing agent in a technique called pre-column derivatization for high-performance liquid chromatography (HPLC). academicjournals.org This method is employed to enhance the detection of certain analytes, particularly those that lack a chromophore or fluorophore and are therefore difficult to detect directly by UV-Vis or fluorescence detectors. myfoodresearch.com

The process involves reacting the analyte, such as an amino acid, with this compound before injecting the sample into the HPLC column. lcms.cznih.gov The resulting derivative is typically more readily detectable, leading to improved sensitivity and accuracy of the analytical method. creative-proteomics.com While reagents like dabsyl chloride are more commonly cited for this purpose, the principle extends to other sulfonyl chlorides like this compound, especially when specific structural features are desired for separation or detection.

AnalyteDerivatizing AgentDetection MethodBenefit
Amino AcidsThis compoundHPLC with UV or Fluorescence DetectionEnhanced sensitivity and selectivity

This table summarizes the application of this compound in pre-column derivatization.

Contributions to the Design of Novel Chemical Entities (excluding clinical trial outcomes)

The use of this compound has contributed to the design of numerous novel chemical entities (NCEs) with potential therapeutic applications. google.com By serving as a versatile starting material, it has enabled the synthesis of diverse libraries of indazole-sulfonamides that have been evaluated against a wide range of biological targets. nih.gov For example, research has focused on developing indazole-sulfonamide derivatives as inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. mdpi.comresearchgate.net

The structural diversity achievable through the use of this compound allows for the exploration of new chemical space and the identification of compounds with unique pharmacological profiles. acs.org These efforts have led to the discovery of potent and selective inhibitors of various enzymes and receptors, laying the groundwork for the development of future therapeutic agents. mdpi.comnih.gov

Spectroscopic and Computational Characterization Methodologies for 1h Indazole 6 Sulfonyl Chloride Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1H-indazole-6-sulfonyl chloride derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectra of various indazole sulfonamides, the aromatic protons of both the indazole and the phenyl rings typically appear in the downfield region, generally between 6.82 and 8.9 ppm. mdpi.com For instance, in a series of synthesized indazole-sulfonamides, the ¹H NMR spectra, recorded on a 600 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) as a solvent, revealed characteristic signals for the indazole and phenyl rings. mdpi.com The chemical shifts and coupling constants of these protons provide valuable information about their relative positions on the aromatic rings.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbon signals for indazole-sulfonamide derivatives are observed over a wide chemical shift range, with the specific shifts being indicative of the electronic environment of each carbon atom. mdpi.com For example, the carbons of the indazole and phenyl rings, as well as any substituents, can be unambiguously assigned.

A detailed analysis of ¹H and ¹³C NMR data for representative 1H-indazole-sulfonamide derivatives is presented in the interactive table below.

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Chloro-N-(1H-indazol-7-yl)-5-methoxybenzenesulfonamideCD₃COCD₃12.10 (s, 1H), 9.07 (s, 1H), 8.04 (s, 1H), 7.64 (d, J = 2.7 Hz, 1H), 7.61–7.52 (m, 2H), 7.25 (d, J = 8.9 Hz, 1H), 7.06 (d, J = 7.4 Hz, 1H), 6.97–6.94 (t, 1H), 4.00 (s, 3H)156.40, 136.57, 135.42, 135.02, 130.49, 128.89, 126.08, 125.39, 121.58, 120.42, 119.29, 115.26, 56.97, 30.06 mdpi.com
2-Chloro-N-(1H-indazol-4-yl)-5-methoxybenzenesulfonamideCD₃COCD₃12.23 (s, 1H), 9.26 (s, 1H), 8.35 (s, 1H), 7.71 (d, J = 2.6 Hz, 1H), 7.51 (d, J = 8.9, 2.7 Hz, 1H), 7.31–7.27 (m, 1H), 7.21 (d, J = 7.9 Hz, 1H), 7.17 (d, J = 8.9 Hz, 1H), 7.08 (d, J = 7.5 Hz, 1H), 4.01 (s, 3H)Not specified in source mdpi.com
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazoleCDCl₃8.66 (s, 1H), 8.42 (d, J = 9.1, 1H), 8.35 (s, 1H), 8.32 (d, J = 9.1 Hz, 1H), 7.66 (d, J = 8.6, 1H), 7.44 (s, 1H), 6.90 (d, J = 8.6 Hz, 1H), 3.89 (s, 6H)154.58, 149.45, 144.65, 142.14, 141.53, 128.15, 125.33, 124.05, 122.43, 118.44, 113.72, 110.81, 109.96, 56.45, 56.42 mdpi.com
1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazoleCDCl₃8.05-8.06 (d, 1H, J = 4 Hz, Ar-H), 8.08 (d, 1H, J = 2.8 Hz, Ar- H), 8.21 (s, 1H, Ar-H), 8.31(d, 1H, J = 8.8 Hz Ar-H), 8.46 (d,1H, J = 7.1 Hz, Ar-H ), 8.67 (s, 1H, Ar- H), 8.8 (s, 1H, Ar-H)149.3, 146.9, 143.8, 136.6, 136.6, 133.3, 132.8, 125.6, 124.3, 122.9, 118.6, 113.5 acgpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy provides clear evidence for the presence of key structural motifs.

The sulfonyl group (SO₂) exhibits strong characteristic absorption bands. Specifically, the S=O stretching vibrations are typically observed in the regions of 1345-1340 cm⁻¹ and 1170 cm⁻¹. mdpi.comacgpubs.org The nitro group (NO₂), when present, is characterized by absorption bands corresponding to its symmetric and asymmetric stretching vibrations. mdpi.comacgpubs.org Aromatic C-H stretching vibrations are generally seen around 3100 cm⁻¹. mdpi.com The presence of an N-H bond in the indazole ring can be identified by a characteristic stretching vibration. mdpi.com

The table below summarizes the key IR absorption bands for representative 1H-indazole-sulfonamide derivatives.

Compound NameKey IR Absorption Bands (cm⁻¹)Reference
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole1345 (S=O stretch), 1170 (S=O stretch), 1515 (N=O stretch), 1345 (N=O stretch), 3106 (aromatic C-H stretch) mdpi.com
1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole3091 (aromatic C-H), 1694 (C=C), 1596 (C-C), 1525 (NO₂), 1345 (S=O), 1296 (C-N), 1056 (C-N), 897 (N-S), 833 (C-Cl) acgpubs.org
1-(4-Fluorophenyl sulfonyl)-5-nitro-1H-indazole3095 (aromatic C-H), 1684 (C=C), 1598 (C-C), 1524 (NO₂), 1340 (S=O), 1290 (C-N), 1054 (C-N), 893 (N-S), 835 (C-F) acgpubs.org
5-Nitro-1-(4-nitro phenyl sulfonyl)-1H-indazole3092 (aromatic C-H), 1698 (C=C), 1594 (C-C), 1526 (NO₂), 1342 (S=O), 1293 (C-N), 1055 (C-N), 894 (N-S) acgpubs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight and elemental composition of a compound. By providing highly accurate mass measurements, HRMS allows for the unambiguous confirmation of the molecular formula of newly synthesized this compound derivatives.

For example, in the characterization of various indazole-sulfonamides, HRMS analysis was performed to confirm their elemental composition. The experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretically calculated value for the expected molecular formula. A close match between the found and calculated values provides strong evidence for the correct structure. mdpi.commdpi.com

The following table presents HRMS data for several 1H-indazole-sulfonamide derivatives, demonstrating the high accuracy of this technique.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2-Chloro-N-(1H-indazol-7-yl)-5-methoxybenzenesulfonamideC₁₄H₁₃ClN₃O₃S338.0288338.03464 mdpi.com
2-Chloro-N-(1H-indazol-4-yl)-5-methoxybenzenesulfonamideC₁₄H₁₃ClN₃O₃S338.0288338.03497 mdpi.com
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazoleC₁₅H₁₄N₃O₆S364.0525364.0597 mdpi.com
(E)-4-(4-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)benzyl)morpholineC₂₈H₂₉N₃O₃456.2283456.2281

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, a derivative of this compound, has been determined. The analysis revealed that the indazole system is essentially planar. The dihedral angle between the two six-membered rings of the indazole and the 4-methoxy-substituted benzene (B151609) ring is 74.99 (9)°. acs.org The crystal structure also shows the presence of intermolecular hydrogen bonds, which play a crucial role in the packing of the molecules in the crystal lattice. acs.org

Below are the crystallographic data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. acs.org

ParameterValue
Molecular FormulaC₁₆H₁₄ClN₃O₄S
Molecular Weight379.81
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9664 (6)
b (Å)6.4300 (3)
c (Å)19.6155 (9)
β (°)107.227 (1)
Volume (ų)1682.52 (13)
Z4

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the properties and behavior of molecules. Molecular docking and molecular dynamics simulations are particularly valuable in the study of this compound derivatives, especially in the context of drug discovery.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target.

Several studies have employed molecular docking to investigate the binding of 1H-indazole-sulfonamide derivatives to various protein kinases, which are important targets in cancer therapy. mdpi.com For example, docking studies have suggested that these compounds can have a strong affinity for targets like MAPK1, JAK3, and ROCK1 kinases. mdpi.com These studies help to rationalize the observed biological activities and to guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with a binding partner.

For 1H-indazole-sulfonamide derivatives, MD simulations have been used to assess the stability of the ligand-protein complexes predicted by molecular docking. mdpi.com By simulating the behavior of the complex over a period of time, researchers can evaluate the persistence of key interactions and estimate the binding free energy, which is a measure of the binding affinity. These simulations have demonstrated that certain indazole-sulfonamide derivatives can form stable complexes with their target kinases, supporting their potential as therapeutic agents. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have emerged as a powerful tool in contemporary chemistry, offering profound insights into the electronic structure and reactivity of molecules. For derivatives of this compound, these computational methodologies provide a theoretical framework to understand and predict their chemical behavior, complementing experimental findings. The application of these methods allows for the detailed characterization of molecular properties that govern the reactivity and interaction of these compounds in various chemical and biological systems.

The primary methodologies employed for these calculations are rooted in quantum mechanics, with Density Functional Theory (DFT) being the most prominent and widely used approach due to its balance of computational cost and accuracy. semanticscholar.orgresearchgate.net DFT methods, such as B3LYP, are often paired with various basis sets, like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov These calculations can elucidate the distribution of electrons within the molecule, identify the most energetically favorable conformations, and predict the sites most susceptible to electrophilic or nucleophilic attack.

A fundamental aspect of these computational studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For this compound and its derivatives, the HOMO is typically localized over the electron-rich indazole ring, while the LUMO is often centered on the sulfonyl chloride group and the adjacent aromatic system. This distribution suggests that the indazole ring is the primary site for electrophilic attack, whereas the sulfonyl chloride moiety acts as an electrophilic center, susceptible to nucleophilic attack.

Another significant application of quantum chemical calculations is the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. In the context of this compound derivatives, the MEP would typically show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, identifying them as potential sites for nucleophilic attack.

The following tables present representative data obtained from DFT calculations for a model compound, this compound. These values are illustrative and serve to demonstrate the type of information that can be derived from such computational studies.

Calculated Electronic Properties of this compound

Data obtained using DFT with the B3LYP functional and 6-311++G(d,p) basis set.

ParameterValue (eV)
Energy of HOMO-7.25
Energy of LUMO-1.89
HOMO-LUMO Energy Gap (ΔE)5.36

Global Reactivity Descriptors for this compound

Derived from HOMO and LUMO energies.

DescriptorValue (eV)
Ionization Potential (I)7.25
Electron Affinity (A)1.89
Electronegativity (χ)4.57
Chemical Hardness (η)2.68
Chemical Softness (S)0.19
Electrophilicity Index (ω)3.89

These quantum chemical calculations provide a robust framework for understanding the intrinsic electronic properties of this compound and its derivatives. The insights gained from these computational models are instrumental in predicting the reactivity of these compounds, guiding the synthesis of new derivatives, and understanding their potential interactions in more complex chemical or biological environments.

Structure Activity Relationship Sar and Ligand Design Principles from 1h Indazole 6 Sulfonyl Chloride Derived Compounds

Rational Design Strategies for Modulating Molecular Interactions

Rational drug design, an effective approach in pharmaceutical sciences, leverages the three-dimensional structure of a biological target to design and synthesize novel, highly specific drug candidates. researchgate.net This strategy has been successfully applied to the 1H-indazole-6-sulfonyl chloride scaffold to develop potent inhibitors for various therapeutic targets.

A prominent strategy involves structure-based design, where the known binding modes of existing ligands are analyzed to guide the creation of new molecules. For instance, in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, researchers utilized the binding interactions of known inhibitors like axitinib (B1684631) and CFI-400945. nih.gov Molecular docking studies revealed that the indazole core of these compounds forms crucial hydrogen bonds with the hinge region amino acids of PLK4. nih.gov This insight led to a structural simplification strategy, retaining the indazole core as the backbone while introducing different fragments to occupy specific pockets within the enzyme's active site. nih.gov

This approach led to the synthesis of a lead compound, K01 (N-(1H-indazol-6-yl)benzenesulfonamide), which was subsequently optimized using fragment growth methodologies. nih.gov By introducing various substituents onto the benzenesulfonamide (B165840) fragment and other parts of the molecule, researchers were able to systematically probe the chemical space around the indazole core to enhance binding affinity and selectivity, ultimately leading to highly potent compounds like K22 (IC₅₀ = 0.1 nM). nih.gov Similar structure-guided design principles have been employed to develop inhibitors for other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), starting from initial fragment hits. nih.gov

Influence of Sulfonamide Moiety on Binding Affinity and Selectivity

The sulfonamide moiety (—SO₂NH—) is a critical pharmacophore in a vast number of biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer and antimicrobial activities. mdpi.compensoft.netmdpi.com Its importance in derivatives of this compound stems from its unique electronic and structural properties, which allow it to act as a versatile interaction hub.

The sulfonamide group is a potent hydrogen bond donor and acceptor, enabling it to form strong, directional interactions with amino acid residues in a protein's active site. This capability is often crucial for anchoring the ligand and ensuring proper orientation for optimal binding. For example, in a series of VEGFR-2 inhibitors based on an indazole-pyrimidine scaffold, the introduction of a sulfonamide group resulted in significantly enhanced activity compared to derivatives with less polar hydrophobic groups. nih.gov The sulfonamide was able to form key hydrogen bonds, leading to a potent compound with an IC₅₀ value of 34.5 nM. nih.gov

Furthermore, the sulfonamide group can act as a zinc-binding moiety, a property that is exploited in the design of inhibitors for metalloenzymes like carbonic anhydrases. pensoft.net In the context of kinase inhibition, the sulfonamide fragment often occupies hydrophobic pockets near the ATP-binding site. nih.gov In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), the sulfonamide linkage was integral to the molecule's ability to bind to an intracellular allosteric site on the receptor. acs.org The specific nature of the arylsulfonamide group also plays a role; for instance, a 5-chlorothiophene-2-sulfonamide (B1586055) was identified as the most potent N3-substituent in a series of indazole-based CCR4 antagonists. acs.org

Investigation of Indazole Substituent Effects on Ligand-Receptor Interactions

Systematic modification of substituents on the indazole ring and its appended groups is a cornerstone of establishing a clear structure-activity relationship (SAR). These studies provide invaluable information on how steric, electronic, and hydrophobic properties influence a compound's potency and selectivity.

For indazole arylsulfonamides designed as CCR4 antagonists, SAR studies revealed specific preferences for substitutions at various positions on the indazole core. acs.org

C4-Position : Methoxy- or hydroxyl-containing groups were found to be the most potent substituents. acs.org

C5, C6, and C7-Positions : Only small groups were tolerated at these positions, with C6-substituted analogues being generally preferred over those substituted at C5 or C7. acs.org

N1-Position : The most effective substituents were meta-substituted benzyl (B1604629) groups that possessed an α-amino-3-[(methylamino)acyl] group. acs.orgnih.gov

In the pursuit of potent PLK4 inhibitors based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, extensive SAR studies were conducted on the benzene (B151609) ring of the sulfonamide moiety. nih.gov

Table 1: SAR of Substituents on the Benzene Ring of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives as PLK4 Inhibitors. nih.gov

CompoundSubstituent (para-position)PLK4 IC₅₀ (nM)
K01-H977.6
K02-CH₃12.4
K07-Br23.6
K17-0.3
K22-0.1

The data indicated that small alkyl groups, such as methyl (K02), significantly enhanced activity compared to the unsubstituted parent compound (K01). nih.gov However, increasing the bulk of the alkyl substituent led to a marked decrease in potency. nih.gov Among halogen substituents, an increase in the atomic volume correlated with a gradual improvement in activity, with the bromine-substituted compound K07 showing excellent potency. nih.gov Further optimization, guided by these SAR insights, led to the discovery of exceptionally potent inhibitors K17 and K22. nih.gov

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

Computational methods, including molecular docking and virtual screening, are indispensable tools in modern drug discovery, enabling the rapid evaluation of large compound libraries and guiding the rational design of new molecules. researchgate.netlongdom.org These in silico techniques have been instrumental in exploring the potential of the this compound scaffold.

Molecular docking studies are frequently used to predict and analyze the binding modes of indazole-sulfonamide derivatives within the active sites of their target proteins. For example, docking simulations of novel indazole-sulfonamide compounds against the MAPK1 kinase suggested a strong binding affinity, which was later correlated with biological activity. mdpi.com The analysis revealed that the reduction of a nitro group to an amine on the indazole ring significantly enhanced binding affinity, likely due to the increase in hydrogen bond donors. mdpi.com Similarly, docking was used to validate the binding mode of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with PLK4, confirming that the indazole core interacts with the hinge region. nih.gov

More advanced computational studies involve molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. For newly synthesized indazole-sulfonamides with anticancer potential, MD simulations demonstrated that a lead compound exhibited significant stability when bound to its target kinases, JAK3 and ROCK1. mdpi.comresearchgate.net

These computational approaches also facilitate the design of virtual libraries. By starting with the core this compound scaffold, virtual libraries of thousands of potential derivatives can be generated by adding a diverse range of substituents in silico. These virtual compounds can then be screened against a target protein's binding site to prioritize a smaller, more manageable set of candidates for chemical synthesis and biological evaluation. nih.gov This process significantly accelerates the discovery of novel and potent inhibitors by focusing laboratory efforts on compounds with the highest probability of success.

Future Perspectives and Emerging Research Avenues for 1h Indazole 6 Sulfonyl Chloride Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents and generate significant waste. organic-chemistry.orgrsc.org The growing emphasis on sustainable chemistry has spurred the development of greener alternatives for the synthesis of 1H-indazole-6-sulfonyl chloride and related compounds.

Key Innovations:

Water as a Solvent: Research has demonstrated the use of water as a solvent for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides, offering a non-toxic and environmentally benign alternative to volatile organic solvents. rsc.org

Catalyst-Free and Mild Conditions: Novel methods are being explored for the synthesis of 1H-indazole derivatives using milder reagents like ammonium (B1175870) chloride in ethanol, which provides high yields in shorter reaction times under eco-friendly conditions. samipubco.com

Recyclable Reagents: The use of reagents that can be easily recovered and reused is a cornerstone of green chemistry. For instance, the byproduct succinimide (B58015) from N-chlorosuccinimide (NCS) chlorosulfonation can be conveniently converted back to NCS. organic-chemistry.org

These innovations not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.

Development of New Catalytic Methods for Derivatization

The derivatization of this compound is crucial for creating a diverse library of compounds for various applications. The development of novel catalytic methods plays a pivotal role in achieving this with high efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.orgbohrium.com Heterogeneous photocatalysts, such as potassium poly(heptazine imide) and nano Cu2O/TiO2, are being employed for the synthesis and sulfonylation of sulfonyl chlorides under mild, room-temperature conditions. acs.orgbohrium.com These methods offer high functional group tolerance and represent a sustainable alternative to traditional metal-catalyzed reactions. acs.org

Copper-Catalyzed Reactions: Copper catalysts have shown effectiveness in the sulfonylation/cyclization of alkynes with sulfonyl chlorides, providing an efficient route to sulfonylated benzothiophenes. rsc.org This approach avoids the need for expensive photocatalysts and multi-step synthesis of sulfone radical precursors. rsc.org

Peptide-Based Catalysts: Enantioselective sulfonylation reactions can be mediated by peptide catalysts. These catalysts can facilitate the transfer of sulfonyl groups with high stereoselectivity, which is particularly important in the synthesis of chiral molecules. nih.gov

The ongoing development of new catalysts will continue to expand the synthetic toolbox for modifying the this compound core.

Exploration of Novel Supramolecular Chemistry Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound and its derivatives. researchgate.net The ability of indazole derivatives to form ordered structures through hydrogen bonding and other non-covalent forces makes them attractive for creating functional supramolecular assemblies. researchgate.net

Emerging Research Areas:

Self-Assembling Materials: Indazole derivatives can self-assemble into complex, chiral supramolecular structures from achiral building blocks. researchgate.net This property can be harnessed to create novel materials with unique optical or electronic properties.

Host-Guest Chemistry: The indazole scaffold can be incorporated into host molecules designed to bind specific guest molecules. This has potential applications in sensing, catalysis, and drug delivery. researchgate.net

Molecular Switches: The responsive nature of supramolecular systems can be utilized to design molecular switches, where the properties of the material can be altered by external stimuli such as light or pH. researchgate.net

The exploration of the supramolecular chemistry of indazole derivatives is still in its early stages, but it holds immense promise for the development of advanced materials and technologies. researchgate.net

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can accelerate the design and discovery of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a compound with its biological activity or other properties. longdom.org These models can predict the activity of new, unsynthesized indazole derivatives, helping to prioritize synthetic efforts. For example, 2D and 3D-QSAR models have been successfully used to design potent inhibitors based on the indazole scaffold. longdom.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. longdom.org It is widely used to understand the mechanism of action of drug candidates and to design new molecules with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to validate the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. longdom.org

By integrating these computational approaches, researchers can adopt a more rational and efficient design process for developing new indazole-based compounds.

Integration into Materials Science and Chemical Biology Tools (excluding biological outcomes)

The unique chemical properties of this compound and its derivatives make them valuable for applications beyond traditional medicinal chemistry, extending into materials science and the development of chemical biology tools.

Materials Science:

Luminescent Materials: Indazole derivatives, particularly those with a ketoaryl group at the 3-position, have been shown to exhibit multi-colored phosphorescence. rsc.org This property makes them promising candidates for the development of new luminescent materials for applications in displays, lighting, and sensors. rsc.org

Smart Materials: The ability of indazole-based supramolecular assemblies to respond to external stimuli opens the door to the creation of "smart" materials that can change their properties on demand. researchgate.net

Chemical Biology Tools:

Fragment-Based Lead Discovery (FBLD): The indazole scaffold can serve as a starting point in FBLD, a strategy used to identify small molecular fragments that bind to a biological target. mdpi.com These fragments can then be elaborated into more potent and selective ligands.

Molecular Probes: The luminescent properties of certain indazole derivatives can be exploited to develop molecular probes for imaging and sensing applications in chemical biology research. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-indazole-6-sulfonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : A common route involves sulfonation of 1H-indazole using chlorosulfonic acid under controlled temperature (0°C to room temperature) to minimize side reactions. The crude product is precipitated by quenching the reaction mixture in ice water, followed by repeated washing to remove excess acid. Yield optimization requires monitoring reaction time and stoichiometry (e.g., 1:1.5 molar ratio of indazole to chlorosulfonic acid). Purification via recrystallization or column chromatography is recommended for analytical-grade purity .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer : Purity is assessed using a combination of:

  • Titrimetric methods : Chloride content analysis via argentometric titration (e.g., Mohr method) to confirm sulfonyl chloride functionality .
  • Chromatography : HPLC with UV detection at 254 nm to quantify residual starting materials.
  • Spectroscopy : 1H^1H-NMR to verify the absence of protons at the sulfonation site (C6) and FT-IR to confirm S=O stretching vibrations (~1360 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Engineering controls : Use fume hoods with adequate airflow to prevent inhalation of vapors.
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Decontamination : Immediate neutralization of spills with sodium bicarbonate and disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. To address this:

  • Perform 2D NMR (e.g., 13C^{13}C-HSQC, 1H^1H-COSY) to confirm proton-carbon correlations and assign signals accurately.
  • Compare data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.
  • Use computational chemistry (DFT calculations) to predict and validate spectral assignments .

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Structural modification : React the sulfonyl chloride with amines to form sulfonamides, which are screened for bioactivity (e.g., kinase inhibition).
  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the indazole ring and analyze potency using dose-response assays.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding interactions. SHELX software is recommended for refining crystal structures .

Q. How can researchers address low yields in the synthesis of this compound under scaled-up conditions?

  • Methodological Answer : Low yields during scale-up often result from inefficient heat dissipation or side reactions. Mitigation strategies include:

  • Temperature control : Use jacketed reactors with precise cooling to maintain 0–5°C during sulfonation.
  • In situ monitoring : Employ inline FT-IR to track reaction progress and optimize quenching timing.
  • Alternative solvents : Test dichloromethane or THF to improve solubility and reduce byproduct formation .

Q. What experimental approaches are suitable for analyzing the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Kinetic analysis : Calculate degradation rate constants (kk) using Arrhenius plots to predict shelf life.
  • Hydrolysis studies : Expose the compound to buffered solutions (pH 3–9) to identify pH-sensitive degradation pathways .

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